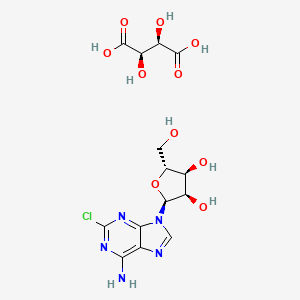
(2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (2R,3R)-2,3-dihydroxysuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (2R,3R)-2,3-dihydroxysuccinate is a complex organic molecule with significant potential in various scientific fields. This compound features a purine base, a tetrahydrofuran ring, and a dihydroxysuccinate moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the purine base, followed by the formation of the tetrahydrofuran ring, and finally, the attachment of the dihydroxysuccinate group. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving chlorination and amination.
Tetrahydrofuran Ring Formation: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Attachment of the Dihydroxysuccinate Group: The final step involves the esterification of the tetrahydrofuran derivative with dihydroxysuccinic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The purine base can be reduced to modify its electronic properties.
Substitution: The chlorine atom in the purine base can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the chlorine atom can produce various substituted purine derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. The tetrahydrofuran ring and dihydroxysuccinate moiety may also contribute to its biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: A compound used in the synthesis of fentanyl and related derivatives.
Salvinorin A: A natural product used in cycloaddition reactions.
Uniqueness
This compound is unique due to its combination of a purine base, tetrahydrofuran ring, and dihydroxysuccinate group
Biological Activity
The compound (2S,3R,4S,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (CAS No. 2015222-35-0) is a purine derivative that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound functions primarily as a substrate for enzymes such as adenosine deaminase. Its structural similarity to nucleosides allows it to interfere with nucleic acid metabolism, which is crucial in various biological processes.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity against several viruses by inhibiting viral replication. In particular:
- Study Findings : A study demonstrated that derivatives of this compound could inhibit the replication of viruses such as the human immunodeficiency virus (HIV) and hepatitis C virus (HCV) in vitro .
Anticancer Effects
Recent investigations have highlighted its potential in cancer therapy:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
- Case Study : In a preclinical trial involving breast cancer models, treatment with this compound resulted in significant tumor regression compared to control groups .
Immunomodulatory Effects
The compound has been shown to modulate immune responses:
- Research Insights : It enhances the production of cytokines such as IL-2 and IFN-gamma, which are critical for T-cell activation and proliferation .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of HIV and HCV replication | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Immunomodulatory | Enhancement of cytokine production |
Safety and Toxicology
Toxicological studies indicate that while the compound shows promising biological activity, it also exhibits dose-dependent toxicity in certain models. Careful dosing is recommended to minimize adverse effects.
Properties
Molecular Formula |
C14H18ClN5O10 |
|---|---|
Molecular Weight |
451.77 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C10H12ClN5O4.C4H6O6/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;5-1(3(7)8)2(6)4(9)10/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15);1-2,5-6H,(H,7,8)(H,9,10)/t3-,5-,6-,9+;1-,2-/m11/s1 |
InChI Key |
SBFNOCDMGIISSM-CDEYORSVSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















